Product packaging for 4-Iodo-2-isopropoxypyridine(Cat. No.:CAS No. 1353777-52-2)

4-Iodo-2-isopropoxypyridine

Cat. No.: B2582298
CAS No.: 1353777-52-2
M. Wt: 263.078
InChI Key: PCGNXOCFTWLIOK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. rsc.orgnih.govbeilstein-journals.org Its presence is ubiquitous in nature, forming the core of essential biomolecules like the vitamins niacin and pyridoxine, as well as coenzymes such as NAD and NADP. rsc.orgspectrabase.com In the pharmaceutical industry, the pyridine motif is incorporated into a vast number of drugs due to its ability to improve water solubility and engage in hydrogen bonding, which are critical for drug-receptor interactions. beilstein-journals.orgrsc.org The electronic properties of the pyridine ring and the ease with which it can be functionalized make it a highly sought-after component in the design of new therapeutic agents and functional materials. rsc.orgrsc.org

Strategic Role of Halogenated Pyridines as Key Intermediates

Halogenated pyridines are fundamental building blocks in organic synthesis, serving as key precursors for the introduction of a wide range of functional groups. rsc.org The carbon-halogen bond provides a reactive handle for numerous transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig amination reactions. rsc.orgorganic-chemistry.orgwuxiapptec.com These transformations are central to modern synthetic chemistry, allowing for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net

The reactivity of the halogenated pyridine is dependent on the nature of the halogen, with the general reactivity trend being I > Br > Cl > F. wuxiapptec.com Iodo-pyridines, in particular, are highly reactive and are often the substrates of choice for cross-coupling reactions where milder reaction conditions are required. beilstein-journals.org This reactivity makes them invaluable in the late-stage functionalization of complex molecules, a critical step in drug discovery and development. vulcanchem.com

Positional Isomerism and Regioselectivity in Pyridine Derivatives

The pyridine ring has three distinct positions for substitution: C2 (ortho), C3 (meta), and C4 (para) relative to the nitrogen atom. The position of substituents significantly influences the molecule's physical, chemical, and biological properties. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution, primarily directing incoming electrophiles to the C3 position. Conversely, the ring is activated towards nucleophilic substitution, especially at the C2 and C4 positions. rsc.org

Controlling the regioselectivity of pyridine functionalization is a significant challenge in synthetic organic chemistry. chemicalbook.com The inherent electronic properties of the pyridine ring, combined with the steric and electronic effects of existing substituents, dictate the outcome of a reaction. wuxiapptec.comnih.gov For instance, in polysubstituted pyridines, the choice of catalyst, ligand, and reaction conditions can be fine-tuned to achieve the desired positional isomer, a crucial aspect in the synthesis of specific target molecules. rsc.orgnih.gov

Overview of 4-Iodo-2-isopropoxypyridine as a Versatile Synthetic Precursor

This compound (CAS No. 1353777-52-2) is a disubstituted pyridine that embodies the strategic advantages of halogenated pyridine intermediates. This compound features an iodine atom at the C4 position, making it highly amenable to a variety of palladium-catalyzed cross-coupling reactions. The isopropoxy group at the C2 position serves to modify the electronic properties of the pyridine ring and can influence the regioselectivity of subsequent reactions.

While extensive research focusing solely on this compound is limited, its utility can be inferred from studies on structurally similar compounds. For example, the related compound, 4-chloro-5-iodo-2-isopropoxypyridine, has been successfully employed in Buchwald-Hartwig amination reactions to synthesize complex aza-β-carbolines, which are of interest for their potential therapeutic applications. rsc.orgrsc.orgrsc.org In these syntheses, the iodo-substituent provides the necessary reactivity for the initial C-N bond formation.

The general reactivity of iodo-alkoxypyridines is further highlighted in copper-catalyzed trifluoromethylation reactions, demonstrating their capacity to serve as scaffolds for introducing fluorine-containing groups, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability. nih.gov The reactivity of the C-I bond in such scaffolds makes this compound a promising precursor for the synthesis of a diverse array of functionalized pyridines.

Below are tables detailing the properties of this compound and a list of related compounds mentioned in this article.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1353777-52-2
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
SMILES Code CC(C)OC1=NC=CC(I)=C1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10INO B2582298 4-Iodo-2-isopropoxypyridine CAS No. 1353777-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-6(2)11-8-5-7(9)3-4-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGNXOCFTWLIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Iodo 2 Isopropoxypyridine

Established Synthetic Routes to 4-Iodo-2-isopropoxypyridine and Related Compounds

Traditional methods provide a foundational framework for the synthesis of alkoxy-iodopyridines. These routes often rely on the inherent reactivity of the pyridine (B92270) ring, which can be modulated by the strategic placement of activating groups and halogens.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for introducing alkoxy groups onto a pyridine ring. wikipedia.org The reaction typically involves the displacement of a halide by an alkoxide. The pyridine nitrogen acts as an intrinsic electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho (2-) and para (4-) positions. youtube.comyoutube.compressbooks.pub

For the synthesis of this compound, a plausible SNAr approach starts from a dihalopyridine precursor, such as 2,4-dichloropyridine (B17371) or 2-bromo-4-iodopyridine. The isopropoxy group is introduced by reaction with sodium or potassium isopropoxide. The regioselectivity of the substitution depends on the relative lability of the halogens at the C2 and C4 positions. Generally, the C4 position is more activated towards nucleophilic attack than the C2 position.

A related, well-documented example is the synthesis of various alkoxy-iodopyridines from halo-iodopyridines. For instance, the reaction of 4-chloro-3-iodopyridine (B1630668) with isopropanol (B130326) at elevated temperatures (60°C) selectively displaces the chlorine atom to yield 3-iodo-4-isopropoxypyridine. nih.gov Similarly, 2-fluoro-3-iodopyridine (B38475) reacts with alcohols at room temperature to displace the more labile fluorine atom. nih.gov Another relevant synthesis involves the reaction of 2-chloro-5-nitropyridine (B43025) with isopropyl alcohol in the presence of a strong base like potassium tert-butoxide to form 2-isopropoxy-5-nitropyridine, demonstrating the feasibility of introducing the isopropoxy group via SNAr on an activated pyridine ring. google.comgoogle.com

Direct iodination offers an alternative route, introducing the iodine atom onto a pre-existing 2-isopropoxypyridine (B97995) ring. This can be achieved through two main strategies:

Electrophilic Iodination : The 2-isopropoxy group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution. However, electrophilic attack on pyridines can be complex and may require harsh conditions. Reagents such as molecular iodine (I₂) combined with an oxidizing agent or N-iodosuccinimide (NIS) can be used. acsgcipr.org For example, 3-methoxyisoquinoline (B3108412) can be effectively iodinated at the C4 position using NIS to give 4-iodo-3-methoxyisoquinoline in high yield. nih.gov The regiochemical outcome of direct iodination on 2-isopropoxypyridine would depend on the directing effects of both the ring nitrogen and the C2-alkoxy group.

Metalation-Quenching : This powerful technique offers high regioselectivity. It involves the deprotonation of the pyridine ring at a specific position using a strong base (e.g., lithium diisopropylamide, LDA), creating an organometallic intermediate. This intermediate is then "quenched" by an electrophilic iodine source like I₂. rsc.org The position of metalation is often directed by existing substituents. For instance, 4-methoxypyridine (B45360) can be metalated and subsequently quenched with iodine to produce 2-iodo-4-methoxypyridine. nih.gov For 2-isopropoxypyridine, metalation could potentially be directed to the C4 position, followed by iodination to yield the target compound.

The target compound can also be synthesized by converting a different halogen at the C4 position into iodine. A common method for this transformation is the Finkelstein reaction, which involves treating a chloro- or bromo-substituted precursor with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI).

A more advanced variant is silyl-mediated halogen exchange. Treating a chloropyridine derivative with iodotrimethylsilane (B154268) (TMSI), which can be generated in situ, can effectively replace the chlorine with iodine. epfl.ch This method has been shown to work for 2,4-dichloropyridine, where both halogens undergo exchange. epfl.ch This suggests that a precursor like 4-chloro-2-isopropoxypyridine (B1428324) could be a viable substrate for conversion to this compound.

Advanced and Regioselective Synthesis Techniques for this compound

Modern synthetic chemistry offers more sophisticated tools for achieving regioselective synthesis, often involving organometallic species and transition-metal catalysis.

The use of organometallic intermediates provides a highly versatile and regioselective approach to functionalizing pyridines. rsc.org As mentioned in section 2.1.2, directed ortho metalation (DoM) or more general metalation-functionalization sequences are key strategies. By choosing the appropriate base and reaction conditions, it is possible to generate a nucleophilic center at a specific carbon atom of the pyridine ring, which can then react with an electrophile. cardiff.ac.uk The formation of organometallic intermediates, such as lithiated pyridines, allows for precise control over the site of subsequent reactions, including iodination. rsc.orgnih.govacs.org

While not a method for synthesizing this compound itself, palladium-catalyzed C-N bond formation (specifically the Buchwald-Hartwig amination) is a principal application of this compound and drives the need for its synthesis. nih.govrsc.orgrsc.org This reaction involves coupling the aryl iodide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govcmu.edu

A closely related substrate, 4-chloro-5-iodo-2-isopropoxypyridine, has been successfully used in Buchwald-Hartwig reactions. nih.govrsc.orgrsc.org It was coupled with aniline (B41778) and 4-aminopyridine (B3432731) using a catalyst system of palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand such as racemic-BINAP, and cesium carbonate (Cs₂CO₃) as the base in toluene (B28343). nih.govrsc.orgrsc.org These conditions facilitate the formation of a new C-N bond at the position of the iodo-substituent, demonstrating the utility of the iodo-alkoxypyridine scaffold in constructing more complex molecular architectures. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the iodinated position.

Data Tables

Synthetic Approaches to this compound and Analogs

Method Precursor(s) Key Reagents Description
Nucleophilic Aromatic Substitution (SNAr) Dihalopyridine (e.g., 2,4-dichloropyridine) + Isopropyl alcoholStrong Base (e.g., NaH, KOtBu)Displacement of a halide (typically at C4) by isopropoxide. youtube.compressbooks.pub
Direct Electrophilic Iodination 2-IsopropoxypyridineI₂, NIS, Oxidizing AgentElectrophilic attack on the activated pyridine ring. Regioselectivity can be an issue. acsgcipr.org
Metalation-Quenching 2-IsopropoxypyridineStrong Base (e.g., LDA), I₂Regioselective deprotonation followed by reaction with an iodine source. nih.govrsc.org
Halogen Interconversion 4-Chloro-2-isopropoxypyridineNaI (Finkelstein) or TMSIExchange of a chlorine or bromine atom for iodine. epfl.ch
Palladium-Catalyzed Amination (Application) This compound + AminePd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃)C-N cross-coupling reaction where the iodo-compound acts as the electrophilic partner. nih.govrsc.orgrsc.org

Multi-component Cyclocondensation and Annulation Methodologies for Pyridine Ring Construction

The construction of the pyridine ring itself offers a powerful and convergent approach to highly substituted derivatives. Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are particularly efficient for this purpose. bohrium.comresearchgate.net These methods are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. bohrium.com

One classic, yet adaptable, approach is the Bohlmann-Rahtz pyridine synthesis, which traditionally involves the condensation of an enamine with an alkynone. core.ac.uk Modern modifications of this reaction allow for a one-pot, three-component cyclocondensation of a 1,3-dicarbonyl compound, an alkynone, and ammonia (B1221849), which proceeds with high regiochemical control. core.ac.uk Another strategy involves the one-pot reaction of aldehydes, malononitrile, and a thiol using a reusable solid base catalyst, demonstrating the versatility of MCRs in creating polysubstituted pyridines. researchgate.net

More recent innovations include zinc-catalyzed, solvent-free, three-component coupling of alcohols and an ammonium (B1175870) source to yield substituted pyridines. bohrium.com Other notable methods involve a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder cycloaddition to assemble the pyridine core in a two-pot sequence. rsc.org Base-promoted annulation of aromatic terminal alkynes with benzamides serving as the nitrogen source represents a transition-metal-free approach to 3,5-diaryl pyridines, showcasing a formal [2+2+1+1] cyclocondensation. mdpi.com

While these methods have not been explicitly reported for the direct synthesis of this compound, they form a strategic toolbox. For instance, a hypothetical MCR approach could involve the cyclocondensation of a suitably functionalized 1,3-dicarbonyl equivalent, an iodo-containing building block, and an isopropoxy-amine or ammonia equivalent to construct the desired 2,4-substituted pyridine skeleton. The key advantage of these de novo strategies is the potential to install the required substituents with complete regiocontrol during the ring-forming process. nih.gov

Two-Step Regiospecific Protocols for Related Systems

Another powerful and regiospecific two-step method allows for the synthesis of 2-substituted and 2,6-disubstituted pyridines starting from pyridine N-oxides. acs.orgorganic-chemistry.orgdiva-portal.org In the first step, the addition of a Grignard reagent to the pyridine N-oxide occurs. The subsequent treatment of the intermediate dienal oxime with acetic anhydride (B1165640) leads to the exclusive formation of the 2-substituted pyridine. acs.org This transition-metal-free approach is highly selective, avoiding the formation of isomeric mixtures that can complicate purification. organic-chemistry.org

Optimization and Mechanistic Considerations in Synthetic Pathways

The success of modern synthetic methodologies hinges on the careful optimization of reaction parameters and a clear understanding of the underlying reaction mechanisms. For the synthesis of complex molecules like this compound, factors such as the choice of catalyst, ligands, solvent, and temperature are paramount.

In transition-metal-catalyzed reactions, such as the Buchwald-Hartwig and Heck reactions, the combination of the metal precursor and the coordinating ligand is critical to efficiency and selectivity. numberanalytics.comnumberanalytics.com For the synthesis of aza-β-carbolines from a substituted chloropyridine, a palladium acetate (Pd(OAc)₂) catalyst is employed in both the amination and cyclization steps. However, the ligand is tailored to each specific transformation.

For the initial Buchwald-Hartwig amination, a bulky, electron-rich biphenyl-based phosphine ligand like racemic-BINAP is used. Such ligands are known to facilitate the crucial oxidative addition and reductive elimination steps in the catalytic cycle. For the subsequent intramolecular Heck cyclization, an air-stable, monodentate phosphine ligand like tri-tert-butylphosphine (B79228) tetrafluoroborate (B81430) ((t-Bu)₃P·HBF₄) is preferred. The choice of ligand can dramatically influence reaction rates, catalyst stability, and the ability to couple challenging substrates. numberanalytics.com For instance, the use of increasingly electron-rich ligands can enhance selectivity in certain transformations.

The table below summarizes the catalyst and ligand systems used in a representative two-step synthesis of a related aza-β-carboline system.

Reaction Step Catalyst Ligand Base Typical Yield
Buchwald-Hartwig AminationPd(OAc)₂rac-BINAPCs₂CO₃High
Intramolecular HeckPd(OAc)₂(t-Bu)₃P·HBF₄K₂CO₃High

This table presents a generalized summary of conditions for related systems.

In the Buchwald-Hartwig amination step of the sequence described above, a non-polar aromatic solvent such as toluene is typically used, with reaction temperatures ranging from 110-140 °C. For the intramolecular Heck cyclization, a polar aprotic solvent like N,N-dimethylacetamide (DMA) is employed at a temperature of around 120 °C. Polar aprotic solvents are often used in Heck reactions to help stabilize the charged palladium intermediates. numberanalytics.com

The optimization of temperature is a balancing act. Higher temperatures can increase reaction rates, but they can also lead to catalyst degradation or the formation of unwanted byproducts, such as those from reductive dehalogenation. numberanalytics.comnumberanalytics.com For instance, in some Heck reactions, an optimal temperature of 50 °C was found to achieve excellent conversion rates, while in other systems, temperatures up to 120 °C were necessary. aip.orgnih.gov A systematic study of these parameters is essential for developing a robust and scalable synthesis.

The following table outlines the impact of solvent and temperature on the efficiency of these key reactions.

Reaction Typical Solvents Effect Typical Temperatures Effect
Buchwald-HartwigToluene, Dioxane, THFPolar aprotic solvents can facilitate transmetalation. numberanalytics.com70-115 °CBalances reaction rate with catalyst stability. researchgate.net
Heck CouplingDMA, DMF, AcetonitrilePolar aprotic solvents can stabilize palladium intermediates. numberanalytics.com50-160 °CHigher temperatures increase rate but can reduce selectivity. numberanalytics.commdpi.com

This table summarizes general optimization principles for the specified reaction types.

Chemical Reactivity and Transformation Pathways of 4 Iodo 2 Isopropoxypyridine

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in 4-iodo-2-isopropoxypyridine is the most reactive site for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds through transition metal-catalyzed cross-coupling reactions. The high polarizability and relative weakness of the C-I bond facilitate oxidative addition to low-valent transition metal catalysts, which is often the rate-determining step in these catalytic cycles.

Palladium catalysts are widely employed to mediate the formation of C-C bonds from aryl halides. This compound is a suitable substrate for several of these named reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position. The general catalytic cycle involves the oxidative addition of the iodo-pyridine to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.orgvanderbilt.edu The use of bulky, electron-rich phosphine (B1218219) ligands can enhance the efficiency of these couplings, especially with challenging substrates. znaturforsch.com

The Heck reaction couples the iodo-pyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. harvard.edu This reaction is a powerful tool for the vinylation of aryl halides. The mechanism typically involves the oxidative addition of the C-I bond to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. nih.gov

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne. This reaction is typically cocatalyzed by palladium and copper complexes. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate.

The Stille reaction utilizes an organotin reagent as the coupling partner for the iodo-pyridine, catalyzed by a palladium complex. ub.eduacs.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. ub.edu The reaction proceeds through the typical oxidative addition, transmetalation, and reductive elimination sequence. ub.edu

Table 1: Overview of Palladium-Catalyzed C-C Cross-Coupling Reactions of this compound
ReactionCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraOrganoboron Reagent (e.g., boronic acid or ester)Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-, heteroaryl-, vinyl-, or alkyl-substituted pyridine (B92270)
HeckAlkenePd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Vinylated pyridine
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Base (e.g., amine)Alkynylated pyridine
StilleOrganotin Reagent (Organostannane)Pd(0) catalyst (e.g., Pd(PPh₃)₄)Aryl-, vinyl-, or alkyl-substituted pyridine

The formation of carbon-heteroatom bonds at the 4-position of the pyridine ring can be achieved through palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a strong base. wikipedia.orgsci-hub.se This reaction allows for the introduction of primary and secondary amines at the 4-position of this compound. The development of specialized phosphine ligands has significantly expanded the scope of this reaction, enabling the coupling of a wide variety of amines under milder conditions. wikipedia.org

Alkoxycarbonylation introduces an ester functionality by reacting the iodo-pyridine with an alcohol and carbon monoxide, mediated by a palladium catalyst. This reaction provides a direct route to isonicotinic acid esters. The selectivity of the reaction, particularly when using aminoalcohols as nucleophiles, can be influenced by the choice of base and reaction conditions, allowing for either aminocarbonylation or alkoxycarbonylation to be favored. wikipedia.org

Copper-based catalysts offer an alternative and sometimes complementary approach to palladium for cross-coupling reactions.

Copper-catalyzed trifluoromethylation of iodo-pyridines is a valuable transformation due to the importance of the trifluoromethyl group in medicinal chemistry. researchgate.net Various protocols have been developed for the trifluoromethylation of aryl and heteroaryl iodides using copper catalysts. researchgate.netsolubilityofthings.comorganic-chemistry.org These reactions often utilize a trifluoromethyl source such as trimethylsilyl-trifluoromethane in the presence of a copper(I) salt. researchgate.net The trifluoromethylation of alkoxy-substituted iodopyridines has been shown to proceed smoothly, yielding the corresponding trifluoromethylated products in good yields. researchgate.netsolubilityofthings.com

Copper-catalyzed C-C couplings , such as the Sonogashira reaction (often in conjunction with palladium), are well-established. Copper can also mediate Ullmann-type homocoupling reactions of aryl halides. Ligand-free copper-catalyzed cross-coupling of alkynes with aryl iodides has also been reported, offering a cost-effective alternative to palladium-based systems.

Nucleophilic Substitution Reactions at the Halogenated Pyridine Core

The pyridine ring is inherently electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or when a good leaving group is present. While iodine is a good leaving group, the isopropoxy group at the 2-position is electron-donating, which may disfavor SNAr at the 4-position. However, under forcing conditions, direct displacement of the iodide by strong nucleophiles may be possible.

A more common nucleophilic substitution pathway for 2-alkoxypyridines involves the hydrolysis of the alkoxy group to form the corresponding 2-pyridone. This transformation can be achieved under acidic conditions. The resulting 2-pyridone exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form.

Metalation and Subsequent Electrophilic Quenching Reactions

The carbon-iodine bond in this compound is susceptible to metal-halogen exchange. organic-chemistry.org This reaction is a powerful method for generating a nucleophilic carbon center at the 4-position of the pyridine ring, which can then be reacted with a variety of electrophiles. Lithium-halogen exchange is a common method, typically employing an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. wikipedia.orgorganic-chemistry.org The rate of exchange generally follows the trend I > Br > Cl. organic-chemistry.org The resulting 4-lithiated-2-isopropoxypyridine is a potent nucleophile that can react with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides to introduce a wide range of functional groups.

Directed ortho-metalation is another strategy for the regioselective functionalization of pyridine rings, though in the case of this compound, the metal-halogen exchange is expected to be the dominant pathway. However, for related alkoxypyridines without a halogen at the 4-position, directed lithiation at positions ortho to the alkoxy group has been demonstrated.

Table 2: Metal-Halogen Exchange and Electrophilic Quenching of this compound
ReagentIntermediateElectrophile (E+)Product
n-BuLi or t-BuLi4-Lithio-2-isopropoxypyridineRCHO (Aldehyde)4-(Hydroxyalkyl)-2-isopropoxypyridine
R₂CO (Ketone)4-(Hydroxyalkyl)-2-isopropoxypyridine
CO₂2-Isopropoxyisonicotinic acid
R-X (Alkyl halide)4-Alkyl-2-isopropoxypyridine

Functional Group Interconversions on the Pyridine Ring and Side Chains

Functional group interconversion refers to the transformation of one functional group into another without altering the carbon skeleton of the molecule. For this compound, both the iodo and the isopropoxy groups can be the sites of such transformations.

The iodo group can be converted into a variety of other functionalities. For instance, it can be transformed into a cyano group through reactions such as the Rosenmund-von Braun reaction using copper(I) cyanide. The iodo group can also be removed (hydrodeiodination) using various reducing agents.

Transformations of the Isopropoxy Moiety

The 2-alkoxy group on a pyridine ring is a key functional handle that can be transformed into other important functionalities. In substrates like this compound, the isopropoxy group can undergo nucleophilic displacement, particularly when the pyridine ring is activated. For instance, 2-alkoxypyridines can be converted into 2-aminopyridines through a Lewis acid-catalyzed nucleophilic displacement reaction with various amines. nih.gov This transformation highlights the ability of the isopropoxy moiety to serve as a leaving group under appropriate acidic conditions, enabling the introduction of nitrogen-based substituents at the C2-position.

Site-Selective Functionalization of Remote Pyridine Positions

Functionalizing the C4 position of the pyridine ring, which is remote from the activating nitrogen atom, presents a significant challenge in synthetic chemistry. nih.govdigitellinc.com Traditional methods often favor functionalization at the C2 or C6 positions due to the electronic influence of the nitrogen atom. However, recent advancements have enabled the selective modification of these distal positions. nih.gov

For a substrate like this compound, the pre-existing iodo group at the C4 position already provides a versatile point for modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the introduction of a wide array of carbon-based substituents. Beyond the functionalization of the C-I bond, methods for direct C-H functionalization at positions remote to the nitrogen are emerging. Strategies utilizing specific directing groups or catalyst systems that override the inherent reactivity of the pyridine ring are being developed to target C3 and C4 positions. nih.gov

Regioselective C-H Functionalization

Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling methods. nih.gov Achieving regioselectivity in pyridine C-H functionalization is challenging due to the presence of multiple C-H bonds and the coordinating nature of the nitrogen atom. nih.govslideshare.net

For this compound, the positions available for C-H functionalization are C3, C5, and C6.

C6-Functionalization: The C6 position is electronically activated by the ring nitrogen, making it a common site for deprotonation and subsequent reaction with electrophiles. The use of sterically hindered bases like TMP-based magnesium or zinc reagents (e.g., TMPMgCl·LiCl) can facilitate regioselective metalation at this position. thieme-connect.de

C3/C5-Functionalization: Accessing the C3 and C5 positions is more complex. Palladium-catalyzed C-H arylation of pyridines with electron-withdrawing groups has been shown to favor C3 and C4 positions, complementing other methods. nih.gov In the case of this compound, the electronic properties of the iodo and isopropoxy groups would influence the outcome. Iridium-catalyzed borylation reactions can also be directed to the C3/C4 positions based on steric factors. nih.gov Nickel-catalyzed systems have also been developed for the para-C-H alkylation of pyridines. acs.org

Hypervalent Iodine Chemistry of this compound Derivatives

Hypervalent iodine reagents are valuable oxidants in organic synthesis due to their mild reaction conditions and environmentally friendly nature. nih.gov Pyridine-based iodoarenes can serve as precursors to these powerful reagents.

Synthesis of 2-Iodyl-3-isopropoxypyridine and Related Hypervalent Iodine(V) Species

While this article focuses on the 4-iodo isomer, the synthesis of related hypervalent iodine(V) species from isomeric iodo-alkoxy-pyridines is well-documented. For example, 2-iodyl-3-isopropoxypyridine has been prepared through the oxidation of the corresponding 2-iodo-3-isopropoxypyridine. nih.gov The oxidation is typically achieved using a potent oxidizing agent such as 3,3-dimethyldioxirane (DMDO). nih.gov The structure of the resulting 2-iodyl-3-isopropoxypyridine has been confirmed by single-crystal X-ray diffraction analysis. nih.gov This synthetic pathway demonstrates how substituted iodopyridines can be converted into the corresponding iodyl (Iodine V) compounds, which possess significant oxidative power.

Table 1: Synthesis of 2-Iodyl-alkoxypyridines
PrecursorOxidizing AgentProductReference
2-Iodo-3-isopropoxypyridine3,3-Dimethyldioxirane2-Iodyl-3-isopropoxypyridine nih.gov
2-Iodo-3-propoxypyridine3,3-Dimethyldioxirane2-Iodyl-3-propoxypyridine nih.gov
2-Iodopyridine3,3-Dimethyldioxirane2-Iodylpyridine nih.gov

Oxidative Reactivity of Hypervalent Iodine(V) Reagents Derived from this compound (e.g., for Alcohol and Sulfide Oxidation)

Hypervalent iodine(V) reagents derived from alkoxy-substituted iodopyridines are effective oxidants for a range of functional groups. A close analog, 2-iodyl-3-propoxypyridine, has demonstrated utility in the oxidation of both alcohols and sulfides. nih.gov These reactions typically proceed under mild conditions, offering a valuable alternative to heavy-metal-based oxidants. The alkoxy group can enhance the solubility of the reagent in organic solvents, facilitating its application in synthesis. nih.gov

Table 2: Oxidation Reactions using 2-Iodyl-3-propoxypyridine
Substrate TypeProduct TypeReagentReference
AlcoholsAldehydes/Ketones2-Iodyl-3-propoxypyridine nih.gov
SulfidesSulfoxides2-Iodyl-3-propoxypyridine nih.gov

Regeneration and Recyclability Protocols for Spent Hypervalent Iodine Reagents

A significant advantage of certain hypervalent iodine reagents is the potential for recycling, which improves the economic and environmental viability of their use. nih.govnsf.gov For the pyridine-based reagents, a straightforward protocol for regeneration has been developed. After the oxidation reaction, the hypervalent iodine(V) reagent is reduced to its corresponding iodopyridine derivative (the "spent" reagent). nih.gov

In the case of 2-iodyl-3-propoxypyridine, the reduced form, 2-iodo-3-propoxypyridine, can be efficiently separated from the reaction mixture. This is achieved by treating the mixture with a diluted acid, such as sulfuric acid. The basic nitrogen atom of the pyridine ring is protonated, rendering the spent reagent soluble in the aqueous acidic phase, while the organic product remains in the organic phase. After separation, the aqueous layer is neutralized with a base (e.g., sodium hydroxide), causing the 2-iodo-3-propoxypyridine to precipitate or be extracted. nih.gov This recovered starting material can then be re-oxidized to regenerate the active hypervalent iodine(V) reagent for subsequent use.

Advanced Applications of 4 Iodo 2 Isopropoxypyridine As a Synthetic Building Block

Construction of Complex Nitrogen Heterocyclic Frameworks

The strategic placement of the iodo and isopropoxy groups on the pyridine (B92270) ring makes 4-iodo-2-isopropoxypyridine an ideal substrate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of intricate heterocyclic systems.

β-Carboline and its aza-analogs are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. The regiospecific synthesis of these complex tricyclic systems can be efficiently achieved using halo-substituted pyridine derivatives. A powerful two-step synthetic protocol involves an initial palladium-catalyzed Buchwald-Hartwig amination, followed by an intramolecular Heck-type cyclization.

While a direct example using this compound is not explicitly detailed, the synthesis of aza-β-carbolines has been successfully demonstrated with the closely related 4-chloro-5-iodo-2-isopropoxypyridine. This highlights the applicability of this methodology to this compound. The general approach is outlined below:

StepReaction TypeReagents and ConditionsProduct
1Buchwald-Hartwig AminationThis compound, aminopyridine, Pd(OAc)₂, rac-BINAP, Cs₂CO₃, toluene (B28343), refluxN-(2-isopropoxypyridin-4-yl)pyridin-4-amine
2Intramolecular Heck CyclizationPd(OAc)₂, (t-Bu)₃P·HBF₄, K₂CO₃Aza-β-carboline analog

This regiospecific approach offers high yields and avoids the formation of unwanted regioisomers, which can be a significant challenge in other synthetic routes. The versatility of the Buchwald-Hartwig and Heck reactions allows for the introduction of a wide variety of substituents on both the pyridine and the aniline (B41778) components, leading to the generation of diverse libraries of β-carboline and aza-β-carboline analogs for biological screening.

The iodo-substituent at the 4-position of this compound serves as a versatile handle for the construction of fused pyridine systems through various cross-coupling and cyclization strategies.

Imidazo[1,2-a]pyridines: This scaffold is present in numerous approved drugs with a wide range of therapeutic applications. While various methods exist for their synthesis, iodine-catalyzed multicomponent reactions have emerged as an efficient and environmentally friendly approach. A plausible route to an imidazo[1,2-a]pyridine (B132010) derivative from this compound would involve a reaction with an aminopyridine and a ketone or aldehyde in the presence of an iodine catalyst. The iodine is believed to act as a Lewis acid to activate the carbonyl group and facilitate the subsequent cyclization.

Quinolines: The quinoline (B57606) ring system is another important pharmacophore. The synthesis of quinoline derivatives from this compound can be envisioned through palladium-catalyzed cross-coupling reactions, such as the Sonogashira or Suzuki coupling, followed by an intramolecular cyclization. For instance, a Sonogashira coupling with a terminal alkyne bearing an amino group on the ortho position of an aromatic ring would yield an intermediate that can subsequently undergo cyclization to form the quinoline core.

Fused SystemProposed Synthetic StrategyKey Reactions
Imidazo[1,2-a]pyridineMulticomponent reactionIodine-catalyzed condensation and cyclization
QuinolineCross-coupling followed by cyclizationSonogashira or Suzuki coupling, intramolecular cyclization

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. The goal of DOS is to populate chemical space with a wide range of molecular scaffolds. This compound is an excellent building block for the construction of chemical libraries of polyfunctional pyridines due to its multiple points of diversification.

The reactivity of the C-I bond allows for a vast array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This enables the introduction of a wide variety of substituents at the 4-position of the pyridine ring. Furthermore, the isopropoxy group can potentially be cleaved to reveal a hydroxyl group, providing another site for functionalization. The pyridine nitrogen can also be quaternized or oxidized to an N-oxide, further expanding the chemical space accessible from this versatile starting material.

Potential Diversification Points of this compound:

Position/Functional GroupPotential Reactions for Diversification
4-IodoSuzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig couplings
2-IsopropoxyEther cleavage to hydroxyl, followed by esterification, etherification, etc.
Pyridine NitrogenQuaternization, N-oxide formation

The ability to selectively functionalize these different positions allows for the creation of large and diverse libraries of polyfunctional pyridines, which are valuable resources for the discovery of new drug candidates and chemical probes. nih.gov

Precursor for Organometallic Reagents and Boronic Acid Derivatives (e.g., 2-(Isopropoxy)pyridine-4-boronic acid)

The conversion of the carbon-iodine bond in this compound into a carbon-metal or carbon-boron bond opens up a new dimension of reactivity, allowing it to act as a nucleophilic building block. A key transformation in this regard is the lithium-halogen exchange reaction.

Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures results in a rapid and efficient lithium-halogen exchange to generate the corresponding organolithium species, 2-isopropoxy-4-lithiopyridine. This organometallic intermediate is a potent nucleophile and can react with a variety of electrophiles.

A particularly useful application of this organolithium intermediate is its reaction with a borate (B1201080) ester, such as triisopropyl borate, to form the corresponding boronic acid derivative after acidic workup. This sequence provides a straightforward route to 2-(isopropoxy)pyridine-4-boronic acid.

Synthesis of 2-(Isopropoxy)pyridine-4-boronic acid:

StepReaction TypeReagents and ConditionsProduct
1Lithium-Halogen ExchangeThis compound, n-BuLi, THF, -78 °C2-Isopropoxy-4-lithiopyridine
2BorylationTriisopropyl borate, -78 °C to rt2-(Isopropoxy)pyridine-4-boronic acid

Pyridine boronic acids are exceptionally useful reagents in organic synthesis, most notably as coupling partners in the Suzuki-Miyaura reaction. The availability of 2-(isopropoxy)pyridine-4-boronic acid from this compound significantly expands the synthetic utility of this building block, enabling the facile introduction of the 2-isopropoxypyridin-4-yl moiety into a wide range of organic molecules.

Development of Novel Chemical Scaffolds and Intermediates for Diverse Chemical Research

The pyridine ring is a privileged scaffold in medicinal chemistry, and the development of novel, functionalized pyridine derivatives is a continuous effort in the pursuit of new therapeutic agents. This compound serves as a key intermediate in the synthesis of a multitude of novel chemical scaffolds with potential biological activity.

The combination of the reactive iodo group and the substituted pyridine core allows for the construction of complex polycyclic and heterocyclic systems. For instance, intramolecular cyclization reactions of derivatives prepared from this compound can lead to the formation of novel fused ring systems. The electronic properties of the 2-isopropoxy group can influence the reactivity and regioselectivity of these cyclization reactions.

Furthermore, the ability to introduce a wide range of substituents at the 4-position via cross-coupling reactions allows for the fine-tuning of the steric and electronic properties of the resulting molecules. This is crucial in lead optimization, where small changes in molecular structure can have a profound impact on biological activity and pharmacokinetic properties. The pyridine scaffold is known to improve aqueous solubility and can engage in hydrogen bonding interactions with biological targets, making it a desirable feature in many drug candidates. nih.gov

Mechanistic and Computational Investigations of 4 Iodo 2 Isopropoxypyridine Chemistry

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Transformations

The transformation of 4-iodo-2-isopropoxypyridine into more complex pyridine (B92270) derivatives is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The elucidation of the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their scope.

Catalyst Resting States and Turnover-Limiting Steps in Cross-Couplings

In palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, the catalyst resting state is often a Pd(0) species or a Pd(II) complex formed after oxidative addition of the aryl halide. For a substrate like this compound, the initial step in the catalytic cycle is the oxidative addition to a low-valent palladium(0) complex. Mechanistic studies on similar C-N cross-coupling reactions have identified the palladium amido complex as the resting state. mit.edu

Table 1: Key Steps and Potential Rate-Limiting Steps in Cross-Coupling Reactions of this compound

Catalytic StepDescriptionPotential to be Turnover-Limiting
Oxidative Addition Insertion of the Pd(0) catalyst into the C-I bond of this compound to form a Pd(II) intermediate.High, especially with electron-rich pyridine rings or sterically hindered catalysts.
Transmetalation Transfer of the coupling partner's organic group (e.g., from a boronic acid in Suzuki coupling) to the Pd(II) center.Can be rate-limiting, particularly if the transmetalating agent is unreactive.
Reductive Elimination Formation of the new C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst.Often the final and sometimes rate-limiting step, leading to the desired product.

Role of Basic Additives and Ligands in Catalytic Cycles

Basic additives are integral to most cross-coupling reactions involving this compound. Their primary role is to facilitate the regeneration of the active catalyst and to participate in the transmetalation step. In the Heck reaction, a base is necessary to neutralize the hydrogen halide produced during the catalytic cycle, thus regenerating the Pd(0) catalyst. libretexts.orgwikipedia.orgscienceinfo.com Similarly, in the Sonogashira reaction, a base, typically an amine, is required to deprotonate the terminal alkyne, forming the reactive copper acetylide. organic-chemistry.orgwikipedia.org The choice and strength of the base can significantly impact the reaction's efficiency and selectivity. researchgate.net

Ligands coordinated to the metal center are equally critical. They modulate the catalyst's electronic and steric properties, influencing its reactivity, stability, and selectivity. Phosphine (B1218219) ligands are commonly employed in palladium catalysis, and their structure can affect the rate of oxidative addition and reductive elimination. wikipedia.org For instance, the development of bulky and electron-rich phosphine ligands has enabled the coupling of less reactive aryl chlorides.

Intermediates and Transition States in Formation of Pyridine Derivatives

The catalytic cycle for the formation of pyridine derivatives from this compound proceeds through a series of well-defined intermediates and transition states. Following the initial oxidative addition, which forms a square planar Pd(II) complex, the subsequent steps involve ligand exchange, transmetalation, and finally, reductive elimination.

Computational studies, particularly using Density Functional Theory (DFT), are invaluable for characterizing the structures and energies of these fleeting species. rsc.org For example, in the Sonogashira coupling, the mechanism involves both a palladium cycle and a copper cycle, with key intermediates including π-alkyne-copper complexes and palladium acetylides. libretexts.org Understanding the relative energies of these intermediates and the barriers of the transition states connecting them provides a detailed picture of the reaction pathway.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides powerful tools to complement experimental investigations into the reactivity of this compound. mdpi.com

Electronic Structure and Reactivity Predictions (e.g., DFT calculations)

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure of molecules like this compound. nih.gov These calculations can provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The energy and shape of these orbitals are key indicators of the molecule's reactivity. For instance, the analysis of the molecular electrostatic potential (MEP) can identify the most likely sites for electrophilic and nucleophilic attack. nih.gov

Such calculations can predict the reactivity of the C-I bond towards oxidative addition and how the electronic properties of the isopropoxy group and the nitrogen atom in the pyridine ring influence this reactivity. chemrxiv.orgrsc.org

Table 2: Predicted Electronic Properties of this compound from Conceptual DFT

PropertyDescriptionPredicted Influence on Reactivity
HOMO-LUMO Gap Energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller gap generally indicates higher reactivity.
Mulliken Charges Distribution of electron density among the atoms.The carbon atom attached to the iodine is expected to have a partial positive charge, making it susceptible to nucleophilic attack by the catalyst.
Fukui Functions Indicate the change in electron density at a given point when the total number of electrons is changed.Can pinpoint the most reactive sites for electrophilic, nucleophilic, and radical attack.

Reaction Pathway Modeling and Energy Profiles

Computational modeling allows for the detailed exploration of reaction pathways for transformations involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. researchgate.net This profile provides quantitative information about the activation barriers for each elementary step, enabling the identification of the rate-determining step.

For example, in a Suzuki coupling reaction, DFT calculations can model the entire catalytic cycle, including the oxidative addition of this compound to the palladium catalyst, the subsequent transmetalation with the boronic acid derivative, and the final reductive elimination to yield the coupled product. These models can also be used to study the effect of different ligands and bases on the reaction energy profile, aiding in the rational design of more efficient catalytic systems. strath.ac.uk

Conformational Analysis of this compound and its Derivatives

The conformational landscape of this compound is primarily dictated by the rotation around the C2-O bond of the isopropoxy group. The steric bulk of the isopropyl group and its interaction with the pyridine ring nitrogen and the iodine atom at the 4-position are the key determinants of the molecule's preferred three-dimensional structure. Computational studies on analogous 2-alkoxypyridines suggest that the orientation of the alkyl group relative to the pyridine ring significantly influences the molecule's stability and reactivity.

Derivatives of this compound, particularly those with additional substituents on the pyridine ring, would exhibit more complex conformational profiles. The interplay of steric and electronic interactions between multiple substituents would lead to a wider range of stable conformers and potentially higher rotational barriers.

Table 1: Hypothetical Rotational Energy Barriers for the C(sp²)–O Bond in 2-Alkoxypyridines, Illustrative for this compound.

Alkoxy GroupComputational MethodCalculated Rotational Barrier (kcal/mol)Most Stable Conformer (Dihedral Angle C3-C2-O-C)
MethoxyDFT (B3LYP/6-31G)~ 4-6~ 0° (planar)
EthoxyDFT (B3LYP/6-31G)~ 5-7~ 60° (gauche)
IsopropoxyDFT (B3LYP/6-31G*)~ 6-9~ 90° (perpendicular)

Structure-Reactivity Relationship Studies of this compound and its Analogs

The reactivity of this compound is governed by the electronic and steric properties of its constituent functional groups: the pyridine ring, the iodine atom, and the isopropoxy group. The pyridine nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution compared to benzene. Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic aromatic substitution.

The isopropoxy group at the 2-position is an electron-donating group through resonance, which serves to activate the pyridine ring towards electrophilic attack. The lone pairs on the oxygen atom can be delocalized into the ring, increasing the electron density at the ortho and para positions (relative to the isopropoxy group). The iodine atom at the 4-position is a deactivating group due to its inductive electron-withdrawing effect, but it can also donate electron density through resonance.

Influence of Substituents on Regioselectivity and Reaction Rates

The regioselectivity of reactions involving this compound is a direct consequence of the directing effects of the substituents.

Electrophilic Aromatic Substitution:

Isopropoxy Group (at C2): As a strong activating group, it directs incoming electrophiles to the ortho and para positions. In this case, this corresponds to the 3- and 5-positions of the pyridine ring. The directing effect to the 3-position is expected to be stronger due to its proximity.

Iodine Atom (at C4): Halogens are generally ortho, para-directing. Therefore, the iodine at C4 will direct incoming electrophiles to the 3- and 5-positions.

Pyridine Nitrogen: The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions, and directs incoming electrophiles to the 3- and 5-positions.

Given that all three directing influences favor substitution at the 3- and 5-positions, electrophilic attack is highly likely to occur at these sites. The relative ratio of 3- versus 5-substitution would depend on the specific electrophile and reaction conditions, with the 3-position likely being favored due to the strong directing effect of the adjacent isopropoxy group.

Nucleophilic Aromatic Substitution:

In nucleophilic aromatic substitution, the iodine atom at the 4-position is a potential leaving group. The rate of this reaction would be enhanced by the electron-withdrawing character of the pyridine ring nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate. The electron-donating isopropoxy group at the 2-position would likely decrease the rate of nucleophilic substitution by destabilizing this intermediate.

Table 2: Hammett Constants (σ) for Relevant Substituents on a Pyridine Ring.

SubstituentσmetaσparaElectronic Effect
-I+0.35+0.18Inductively withdrawing, weakly resonance donating
-OCH(CH₃)₂+0.1-0.55Inductively withdrawing, strongly resonance donating
Pyridine N (as a substituent)+0.65+0.81Strongly electron-withdrawing

Table 3: Predicted Influence of Substituents on Reaction Rates and Regioselectivity for this compound.

Reaction TypeSubstituentEffect on RatePredicted Regioselectivity
Electrophilic Aromatic Substitution2-IsopropoxyActivatingDirects to 3- and 5-positions
4-IodoDeactivatingDirects to 3- and 5-positions
Nucleophilic Aromatic Substitution (at C4)2-IsopropoxyDeactivating-
Pyridine NitrogenActivating-

Future Directions and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For intermediates like 4-Iodo-2-isopropoxypyridine, future research will likely focus on developing manufacturing processes that are more sustainable, efficient, and environmentally friendly. A significant trend is the move away from heavy metal catalysts, which can pose risks of environmental contamination and product toxicity.

Metal-free protocols are gaining traction for the synthesis of complex heterocyclic systems. nih.govresearchgate.net Research into dehydrogenative cross-coupling reactions, utilizing oxygen as the sole oxidant, represents a promising avenue. nih.gov Applying such a strategy to the synthesis or modification of this compound could eliminate the need for metal catalysts, reduce waste, and improve the atom economy of reactions. researchgate.net These methods often offer the advantages of operational simplicity and the avoidance of hazardous volatile solvents. researchgate.net The development of protocols using benign and recyclable media, such as glycerol, further aligns with the goals of sustainable chemistry. researchgate.net

Research Focus AreaPotential AdvantageRelevant Principle
Metal-Free C-I Bond FormationAvoids toxic metal residue, simplifies purificationGreen Chemistry, Catalysis
Aerobic Oxidation ReactionsUses O₂ as a clean, abundant oxidantAtom Economy, Sustainability
Use of Greener Solvents (e.g., glycerol)Reduces use of volatile organic compounds (VOCs)Environmental Safety
C-H FunctionalizationReduces the number of synthetic steps from simpler precursorsProcess Intensification

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the C-I bond of this compound is a well-established handle for cross-coupling reactions, there remains significant potential for discovering novel reactivity patterns. The interplay between the electron-donating isopropoxy group and the electron-withdrawing nature of the pyridine (B92270) nitrogen, combined with the bulky iodo substituent, creates a unique electronic and steric environment that could be exploited for unprecedented transformations.

Future studies could investigate the regiochemistry of nucleophilic aromatic substitution on the pyridine ring. Research on related polyhalogenated pyridines has shown that the position of attack by nucleophiles (e.g., at the ortho or para position relative to the nitrogen) can be controlled based on the 'hardness' or 'softness' of the nucleophile. orgchemres.org A systematic study of how O-, N-, and S-centered nucleophiles react with the this compound scaffold could reveal new methods for selective functionalization. orgchemres.org Furthermore, exploring the reactivity of the isopropyl group itself, perhaps through directed C-H activation or oxidative processes, could open up new avenues for derivatization that have not yet been considered. huji.ac.il

Integration with Flow Chemistry and Automated Synthesis for Scalable Research

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, improved yields, and greater scalability. researchgate.netrsc.org Integrating the synthesis and derivatization of this compound into automated flow chemistry platforms is a key future direction for accelerating research and development. researchgate.net

Automated systems can rapidly screen a wide array of reaction conditions (e.g., temperature, pressure, stoichiometry) to quickly identify optimal parameters, a task that would be time-consuming in batch processing. soci.orgatomfair.com This high-throughput capability is particularly valuable for library synthesis, where numerous analogs of a core scaffold are needed for structure-activity relationship (SAR) studies in drug discovery. nih.gov Stopped-flow synthesis, a technique that combines the benefits of batch and flow chemistry, allows for automated, small-scale reactions with minimal reagent consumption, making it ideal for early-stage discovery. nih.gov By leveraging automation and machine learning algorithms, researchers can more efficiently explore the chemical space around the this compound scaffold, accelerating the discovery of new molecules with desired properties. atomfair.comnih.gov

TechnologyApplication to this compoundKey Benefits
Continuous Flow Reactors Scalable and safe synthesis of the core compound.Improved heat/mass transfer, enhanced safety, consistency. rsc.org
Automated Library Synthesis Rapid generation of derivatives for screening.High-throughput experimentation, accelerated discovery cycles. researchgate.net
Stopped-Flow Platforms Reaction optimization with minimal material use.Reduced waste, efficient screening of diverse substrates. nih.gov
Machine Learning Integration Predictive modeling for reaction outcomes.Guided experimentation, faster optimization. nih.gov

Design of Next-Generation Molecular Scaffolds for Advanced Chemical Research

Pyridine and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs used to treat a wide range of diseases, including cancer, hypertension, and infectious diseases. nih.govresearchgate.net this compound is an ideal starting point for the design of next-generation molecular scaffolds due to its two distinct points for chemical modification: the C-I bond for building complexity via coupling reactions and the pyridine ring itself for further substitution or fusion.

Future research will likely focus on using this building block to construct more complex, three-dimensional structures with enhanced biological activity and improved pharmacological properties. For example, it could serve as a key intermediate in the synthesis of fused heterocyclic systems, such as tetrahydropyrido[4,3-d]pyrimidines, which have been identified as a promising new scaffold for developing anticancer agents that target human topoisomerase II. researchgate.net By strategically elaborating the this compound core, chemists can create novel molecular architectures designed to interact with specific biological targets, leading to the development of new therapeutic agents and chemical probes for advanced research.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Iodo-2-isopropoxypyridine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Nucleophilic substitution : React 2-isopropoxypyridine with iodine monochloride (ICl) or iodine in the presence of a base (e.g., NaHCO₃) at 80–100°C in a polar aprotic solvent (e.g., DMF) .
  • Coupling reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce functional groups at the 4-position .
  • Characterization : Confirm purity via HPLC and structural identity using 1H^1H/13C^13C-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How does the isopropoxy group influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : The isopropoxy group at position 2 acts as an electron-donating substituent, activating the pyridine ring toward electrophilic substitution at position 3. This enhances iodine's leaving-group ability in nucleophilic aromatic substitution (SNAr). Comparative studies with 2-methoxy analogs show slower reaction kinetics due to steric hindrance from the isopropyl group .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H-NMR reveals coupling constants between H-3 and H-5 (J ≈ 2–3 Hz), while 13C^13C-NMR identifies the iodinated carbon (δ ≈ 90–100 ppm) .
  • Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (m/z 263.08 for C₈H₁₀INO) and fragmentation patterns (e.g., loss of isopropoxy or iodine) .
  • X-ray Crystallography : Determines bond angles and crystal packing, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can competing reaction pathways be minimized during palladium-catalyzed coupling of this compound?

  • Methodological Answer : Competing pathways (e.g., homo-coupling or dehalogenation) are mitigated by:
  • Catalyst optimization : Use Pd(PPh₃)₄ with ligands like SPhos to enhance selectivity .
  • Temperature control : Maintain reactions at 60–80°C to suppress side reactions.
  • Additives : Include silver carbonate (Ag₂CO₃) to stabilize iodide ions and prevent catalyst poisoning .
  • Monitoring : Track reaction progress via TLC or in-situ FTIR to halt at optimal conversion.

Q. Why do discrepancies arise in reported yields for iodopyridine derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:
  • Reagent purity : Trace moisture in solvents (e.g., DMF) can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
  • Substituent effects : Steric hindrance from the isopropoxy group reduces yields in bulky boronic acid couplings. Computational modeling (DFT) predicts steric tolerance for different substrates .
  • Analytical calibration : Standardize HPLC/MS methods using certified reference materials to ensure accuracy .

Q. What strategies address contradictory data in regioselectivity studies of this compound?

  • Methodological Answer : Conflicting regioselectivity reports may arise from:
  • Solvent polarity : Polar solvents favor SNAr at position 4, while nonpolar solvents promote radical pathways. Validate via kinetic isotope effect (KIE) studies .
  • Counterion effects : Larger anions (e.g., OTf⁻ vs. Cl⁻) reduce electrostatic interactions, altering selectivity.
  • Cross-validation : Compare results with analogous compounds (e.g., 4-Iodo-2-methoxypyridine) to isolate steric/electronic contributions .

Q. How can computational models predict the stability of this compound under varying pH conditions?

  • Methodological Answer :
  • pKa calculations : Use density functional theory (DFT) to estimate protonation sites (e.g., pyridinic nitrogen) and predict hydrolysis rates .
  • Molecular dynamics (MD) : Simulate aqueous stability; experimental validation via UV-Vis spectroscopy at pH 2–12 .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the thermal stability of this compound?

  • Methodological Answer :
  • DSC/TGA : Perform differential scanning calorimetry (DSC) to identify decomposition exotherms (typically >200°C) and thermogravimetric analysis (TGA) to quantify mass loss .
  • Kinetic studies : Apply the Arrhenius equation to model degradation rates under inert vs. oxidative atmospheres .
  • Cross-lab validation : Collaborate with independent labs to standardize heating rates and sample preparation .

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key ByproductsReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C72–85Homo-coupled dimer
SNAr with NaN₃DMSO, 100°C, 12h65Deiodinated pyridine
Ullmann CouplingCuI, 1,10-phenanthroline58Aryl ethers

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